molecular formula C9H11ClN4 B3325467 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 213623-60-0

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3325467
CAS No.: 213623-60-0
M. Wt: 210.66 g/mol
InChI Key: GRSASFHRWSWUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pyrrolopyrimidine derivative characterized by a chloro group at position 4, an isopropyl substituent at position 5, and an amine group at position 2. This heterocyclic scaffold is notable for its versatility in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and antiparasitic agents .

  • Molecular Formula: Estimated as C₉H₁₂ClN₄ (based on the core structure C₆H₅ClN₄ with an added isopropyl group).

Properties

IUPAC Name

4-chloro-5-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-4(2)5-3-12-8-6(5)7(10)13-9(11)14-8/h3-4H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSASFHRWSWUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors. For instance, starting with a pyrimidine derivative, a cyclization reaction can be induced using a suitable reagent such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

    Isopropyl Group Addition: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Scientific Research Applications

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors or antiviral agents.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Material Science: Investigated for its properties in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 5

Position 5 modifications significantly influence physicochemical and biological properties:

Compound Name Position 5 Substituent Molecular Formula Key Properties/Applications Reference
4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Isopropyl (C₃H₇) C₉H₁₂ClN₄ Enhanced lipophilicity; potential kinase inhibition -
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Iodine (I) C₆H₄ClIN₄ Intermediate for Sonogashira couplings; antiparasitic applications
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl (CH₃) C₇H₈N₄ Research tool; substrate for RNA polymerases
4-Chloro-5-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Phenylethynyl (C≡CPh) C₁₃H₉ClN₄ Improved binding to kinase ATP pockets via π-π interactions

Key Observations :

  • Halogen vs. Alkyl Groups : Iodo substituents (e.g., in ) enable cross-coupling reactions for further derivatization, while alkyl groups (isopropyl/methyl) modulate solubility and bioavailability .
  • Bulkier Groups : The isopropyl group in the target compound may sterically hinder interactions with certain enzymes compared to smaller substituents like methyl .

Substituent Variations at Position 4

The chloro group at position 4 is a common feature in pyrrolopyrimidine-based therapeutics:

Compound Name Position 4 Substituent Key Role Reference
This compound Chlorine (Cl) Electrophilic site for nucleophilic substitution (e.g., with amines or alkoxides)
4-(1-Pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolidinyl (C₄H₈N) Improved solubility via tertiary amine; antiproliferative activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine Chlorine (Cl) Regioisomer with distinct reactivity; HBV inhibitor precursor

Key Observations :

  • The chloro group at position 4 facilitates synthetic diversification, as seen in , where it is replaced with pyrrolidinyl to enhance solubility .

Modifications at Position 7

While the target compound retains hydrogen at position 7, other analogs feature alkyl or aryl groups here:

Compound Name Position 7 Substituent Molecular Formula Applications Reference
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Isopropyl (C₃H₇) C₉H₁₁IN₄ Antiparasitic activity
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl (C₄H₇) C₁₁H₁₂IN₄ Kinase inhibition; improved metabolic stability

Key Observations :

  • Substitutions at position 7 (e.g., isopropyl or cyclopropylmethyl) enhance metabolic stability by shielding the pyrrolopyrimidine core from oxidative degradation .

Biological Activity

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3C_9H_{10}ClN_3. Its structural characteristics include a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities. The presence of the chloro and isopropyl groups contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The process often utilizes starting materials that are readily available in the pharmaceutical industry.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. The following table summarizes the findings from various research studies:

Cell Line IC50 (μM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164
MCF-7 (Breast)9.0
HCT116 (Colon)2.5

These results indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines, particularly in cervical and liver cancers.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival. Studies suggest that it may interfere with cell cycle regulation and promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups enhances the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • Chloro Substitution : Enhances activity against multiple cancer cell lines.
  • Isopropyl Group : Contributes positively to the compound's potency.

Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine structure can lead to variations in biological activity, underscoring the importance of chemical structure in drug design.

Case Studies

  • In Vivo Studies : In vivo models have shown that compounds similar to this compound can significantly reduce tumor size in xenograft models.
  • Combination Therapy : Recent studies suggest that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapy, potentially leading to synergistic effects.

Q & A

Q. What are the key synthetic routes for 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. A common approach includes:

  • Core Formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to generate the pyrrolo[2,3-d]pyrimidine scaffold .
  • Chlorination : Treatment with POCl₃ in the presence of catalysts like N,N-dimethylaniline (4-hour reflux, ~33% yield) .
  • Substituent Introduction : Alkylation or coupling reactions to introduce the isopropyl group, often requiring inert atmospheres and controlled temperatures . Optimization Tips :
  • Use freshly distilled POCl₃ to enhance chlorination efficiency .
  • Purify intermediates via silica gel column chromatography (e.g., 2% methanol in chloroform) to minimize side products .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons (e.g., δ 11.41 ppm for NH protons in DMSO-d₆) .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., calculated vs. experimental m/z within 5 ppm error) .
  • Purity Assessment : HPLC (>98% purity) with UV detection at 254 nm .

Advanced Research Questions

Q. How do modifications to the isopropyl group affect biological activity, and what SAR insights exist?

The isopropyl group at the 5-position enhances steric bulk, influencing kinase selectivity:

  • Binding Affinity : Compared to ethyl or methyl analogs, the isopropyl group improves hydrophobic interactions with kinase ATP-binding pockets, as seen in CDK inhibition studies .
  • Selectivity : Bulkier substituents reduce off-target effects; for example, replacing isopropyl with benzyl in analogs decreases CDK2 inhibition by 40% . Methodological Insight :
  • Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding .
  • Validate with kinase inhibition assays (IC₅₀ measurements) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Discrepancies often arise from:

  • Reagent Quality : Impure POCl₃ reduces chlorination efficiency (yields drop from 33% to <20%) .
  • Biological Assay Variability : Differences in cell lines (e.g., Jurkat vs. HEK293) or ATP concentrations in kinase assays . Resolution Strategies :
  • Standardize synthetic protocols (e.g., inert gas for moisture-sensitive steps) .
  • Replicate assays using identical conditions (e.g., 10 µM ATP, 1 hr incubation) .

Q. What computational methods are effective for predicting reactivity or designing derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model chlorination and cyclization energetics .
  • QSAR Modeling : Train models on pyrrolopyrimidine datasets to predict bioactivity (R² > 0.85 validated with leave-one-out cross-validation) .
  • Retrosynthetic Analysis : Tools like Synthia™ to propose alternative routes for introducing the isopropyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.